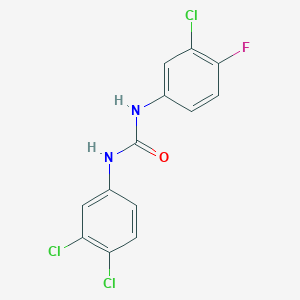
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea, also known as CFPU, is a chemical compound that has been studied for its potential use in scientific research. CFPU is a urea derivative that has shown promise as a tool for studying various biological processes. In
Applications De Recherche Scientifique
Crystal Structure and Pesticide Application
- Crystal Structure Analysis : The crystal structure of a compound closely related to 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea, namely flufenoxuron, reveals important details about its structural arrangement. Flufenoxuron demonstrates significant dihedral angles between its central fluorobenzene ring and terminal rings, influencing its physical properties and interactions (Jeon, Kang, Lee, & Kim, 2014).
- Pesticide Efficacy : Flufenoxuron, sharing structural similarities with 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea, is a benzoylurea pesticide. Its efficacy as a pesticide is linked to its unique molecular structure, which influences its interaction with targeted pests (Jeon et al., 2014).
Biochemical Mode of Action
- Inhibition of Chitin Synthesis : Compounds similar to 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea, such as diflubenzuron, have been shown to inhibit chitin synthesis in insect larvae. This action disrupts the development of the insect's cuticle, leading to its efficacy as an insecticide (Deul, Jong, & Kortenbach, 1978).
Potential Anticancer Properties
- Inhibition of Translation Initiation : Certain N,N'-diarylureas, which include derivatives of 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea, have shown potential as anti-cancer agents. These compounds can activate specific kinases and inhibit cancer cell proliferation, indicating their potential utility in cancer treatment (Denoyelle et al., 2012).
Material Science Applications
- Molecular Structure and Properties : Research into molecules structurally similar to 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea has provided insights into their electronic properties. For instance, studies on the molecular structure and hyperpolarizability of related compounds highlight their potential in material science, particularly in nonlinear optics (Najiya et al., 2014).
Environmental Considerations
- Microbial Degradation : Understanding the environmental impact and degradation pathways of similar urea herbicides is crucial. Studies show that microbes play a significant role in the degradation of these compounds in soil, influencing their environmental persistence and potential toxicity (Murray, Rieck, & Lynd, 1969).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3FN2O/c14-9-3-1-7(5-10(9)15)18-13(20)19-8-2-4-12(17)11(16)6-8/h1-6H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBBAJFXXZYVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

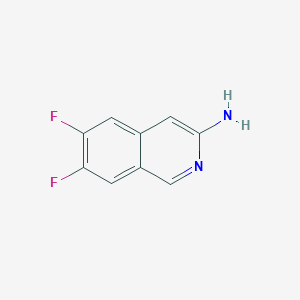
![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2887590.png)
![2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2887592.png)
![3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2887593.png)
![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)
![(3R,5R,7R)-adamantan-1-yl((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2887597.png)
![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)
![(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B2887599.png)
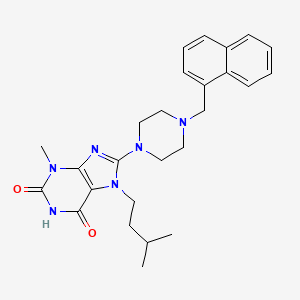
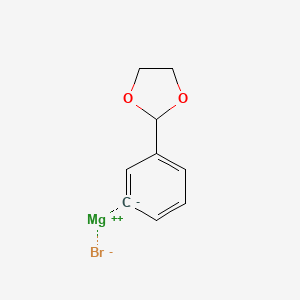
![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)
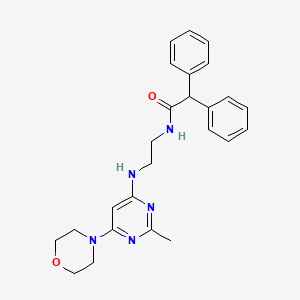
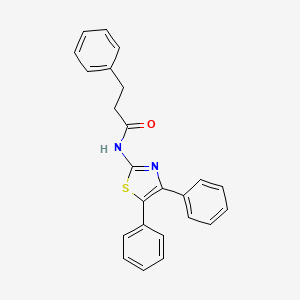
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)